dimethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{1-[(3-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl, methoxyphenyl, and carbamoyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{1-[(3-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate compound with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{1-[(3-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4,5-DIMETHYL 1-{1-[(3-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{1-[(3-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Carbamoyl-Substituted Triazoles: Compounds with carbamoyl groups attached to the triazole ring.
Methoxyphenyl-Substituted Triazoles: Compounds with methoxyphenyl groups attached to the triazole ring.
Uniqueness
4,5-DIMETHYL 1-{1-[(3-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4O6 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
dimethyl 1-[1-(3-methoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H20N4O6/c1-5-12(15(22)18-10-7-6-8-11(9-10)25-2)21-14(17(24)27-4)13(19-20-21)16(23)26-3/h6-9,12H,5H2,1-4H3,(H,18,22) |
InChI Key |
LWQSMLALGIRMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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